molecular formula C24H20N2O4S B050641 N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide CAS No. 119514-97-5

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide

Cat. No. B050641
M. Wt: 432.5 g/mol
InChI Key: RQFQHHZDINZMGC-UHFFFAOYSA-N
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Description

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide, also known as MSQ, is a small molecule that has been extensively studied for its potential use in scientific research. MSQ belongs to the class of compounds known as sulfonamides, which have been used for a variety of medicinal purposes. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide involves the reaction of 2-quinolinecarboxylic acid with 4-methylbenzenesulfonyl chloride to form 3-(2-quinolinylmethoxy)benzenesulfonyl chloride. This intermediate is then reacted with N-methyl-4-aminobenzamide to yield the final product.

Starting Materials
2-quinolinecarboxylic acid, 4-methylbenzenesulfonyl chloride, N-methyl-4-aminobenzamide

Reaction
Step 1: 2-quinolinecarboxylic acid is reacted with thionyl chloride to form 2-quinolinecarboxylic acid chloride., Step 2: 2-quinolinecarboxylic acid chloride is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form 3-(2-quinolinylmethoxy)benzenesulfonyl chloride., Step 3: The 3-(2-quinolinylmethoxy)benzenesulfonyl chloride intermediate is then reacted with N-methyl-4-aminobenzamide in the presence of a base, such as potassium carbonate, to yield N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide.

Mechanism Of Action

The mechanism of action of N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide involves its ability to bind to specific proteins in the body. N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has been shown to bind to a protein known as heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By binding to HSP90, N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide can inhibit its activity, which in turn leads to the inhibition of cell growth and survival.

Biochemical And Physiological Effects

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide can inhibit the activity of HSP90, which can lead to the inhibition of cell growth and survival. N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has also been shown to inhibit the activity of other proteins involved in cell proliferation and survival, such as AKT and ERK. In addition, N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide in lab experiments is its ability to selectively target specific proteins involved in cell proliferation and survival. This can allow researchers to study the effects of inhibiting these proteins on cancer cells and other diseases. However, one limitation of using N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide in lab experiments is its potential toxicity. N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has been shown to have cytotoxic effects on some cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide. One area of research is the development of more potent and selective inhibitors of HSP90. Another area of research is the study of N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide in combination with other drugs for the treatment of cancer and other diseases. Finally, research is needed to better understand the potential toxicity of N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide and how it can be minimized in future experiments.
Conclusion:
In conclusion, N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide is a small molecule that has been extensively studied for its potential use in scientific research. N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has shown promise in the field of cancer research and has been studied for its potential use in the treatment of other diseases. N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide inhibits the activity of specific proteins involved in cell proliferation and survival, which can lead to the inhibition of cell growth and survival. While N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has several advantages for use in lab experiments, its potential toxicity must be carefully considered. Future research is needed to develop more potent and selective inhibitors of HSP90 and to better understand the potential toxicity of N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide.

Scientific Research Applications

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has been extensively studied for its potential use in scientific research. One area of research where N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has shown promise is in the field of cancer research. Studies have shown that N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide can inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-methylphenyl)sulfonyl-3-(quinolin-2-ylmethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-17-9-13-22(14-10-17)31(28,29)26-24(27)19-6-4-7-21(15-19)30-16-20-12-11-18-5-2-3-8-23(18)25-20/h2-15H,16H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFQHHZDINZMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=CC=C2)OCC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152481
Record name N-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide

CAS RN

119514-97-5
Record name N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119514975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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